N,N-dihexylbenzamide

Descripción

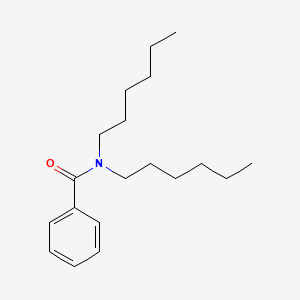

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dihexylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO/c1-3-5-7-12-16-20(17-13-8-6-4-2)19(21)18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHLOKKFFRQNEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404458 | |

| Record name | N,N-dihexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53044-17-0 | |

| Record name | N,N-dihexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dihexylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of N,n Dihexylbenzamide Within Modern Amide Chemistry and Directed Functionalization

N,N-dihexylbenzamide serves as a significant substrate in the advancement of modern amide chemistry, primarily in the realm of directed functionalization. The amide functional group is a cornerstone of many biologically active molecules and functional materials. The development of novel methods for the selective modification of amides is, therefore, a key focus in organic synthesis.

The presence of the N,N-dihexyl groups in this compound influences its reactivity and provides a model system for studying the impact of sterically demanding substituents on catalytic processes. It has been instrumental in the development and understanding of reactions that involve the activation of otherwise inert C-H bonds, a major goal in synthetic chemistry.

A notable area where this compound has proven significant is in the study of iridium-catalyzed C(sp²)-H borylation. In these reactions, the amide group directs the catalyst to a specific position on the aromatic ring, enabling the selective introduction of a boryl group. This transformation is highly valuable as the resulting organoboron compounds are versatile intermediates in organic synthesis. Mechanistic studies using this compound as a substrate have provided critical insights into the role of noncovalent interactions between the substrate and the catalyst in controlling the regioselectivity of the reaction. Specifically, density functional theory (DFT) investigations have revealed that interactions such as N-H⋯O hydrogen bonds between the catalyst's ligand and the amide's carbonyl group are crucial for orienting the substrate for meta-selective C-H activation. rsc.org

Furthermore, this compound has been employed as a substrate in nickel-catalyzed C-N cross-coupling reactions. mdpi.comresearchgate.net These reactions are fundamental for the construction of complex molecules containing nitrogen. The use of this compound in these studies helps to probe the scope and limitations of new catalytic systems, particularly concerning the influence of sterically bulky N-alkyl groups on the efficiency of the amidation process. mdpi.comresearchgate.net

Overview of Key Research Areas in N,n Dihexylbenzamide Chemistry

Research involving N,N-dihexylbenzamide is concentrated on its application as a model substrate in the development of novel catalytic reactions. The key areas of investigation include:

Catalytic C-H Functionalization: this compound is frequently used in the study of transition metal-catalyzed C-H activation and functionalization reactions. A significant example is the iridium-catalyzed meta-selective borylation of the aromatic ring. rsc.org These studies aim to understand the factors that control the regioselectivity and efficiency of such transformations.

Catalytic C-N Bond Formation: The compound has been utilized as a reactant in the development of new methods for forming C-N bonds, which are ubiquitous in pharmaceuticals and other functional molecules. For instance, it has been synthesized through the nickel-catalyzed oxidative amidation of aldehydes with secondary amines. mdpi.comresearchgate.net

Mechanistic and Theoretical Studies: this compound is a subject of computational and mechanistic investigations to elucidate the pathways of complex organic reactions. DFT studies have been employed to understand the intricate noncovalent interactions that govern the selectivity in catalytic C-H borylation. rsc.org Additionally, theoretical studies have explored its electronic properties, such as its frontier molecular orbitals (HOMO/LUMO), to predict its reactivity and potential applications. sci-hub.seresearchgate.net

Below is a table summarizing selected research findings where this compound was a key compound.

| Research Area | Catalyst System | Key Finding |

| Meta-Selective C-H Borylation | [Ir(OMe)(cod)]₂ / ubpy ligand | The amide group of this compound directs the meta-C-H activation through crucial noncovalent interactions with the catalyst's ligand. rsc.org |

| Oxidative Amidation | Nickel(II) pincer complex | This compound was synthesized via the C-N cross-coupling of 4-chlorobenzaldehyde (B46862) and dihexylamine (B85673), demonstrating the catalyst's utility. The reaction showed a trend of decreasing turnover numbers (TONs) with increasing alkyl chain length on the amine. mdpi.comresearchgate.net |

| Theoretical Chemistry | Density Functional Theory (DFT) | Computational studies on this compound have been conducted to analyze its electronic structure and properties, providing insights into its reactivity. sci-hub.seresearchgate.net |

Scope and Theoretical Framework of N,n Dihexylbenzamide Investigations

Established Synthetic Pathways for this compound

The synthesis of tertiary amides like this compound is a fundamental transformation in organic chemistry. Established methods typically revolve around the formation of the amide bond by coupling an amine with a carboxylic acid derivative or through more recent oxidative approaches.

Acylation Reactions Utilizing Amine Precursors

The most traditional and widely practiced method for synthesizing this compound involves the acylation of dihexylamine (B85673). This nucleophilic acyl substitution reaction typically employs an activated form of benzoic acid, such as benzoyl chloride or benzoic anhydride. The reaction proceeds by the nucleophilic attack of the secondary amine, dihexylamine, on the electrophilic carbonyl carbon of the acylating agent. A base is often added to neutralize the acidic byproduct (e.g., HCl if benzoyl chloride is used), driving the reaction to completion.

While specific literature detailing the synthesis of this compound via this exact pathway is foundational, the general mechanism is a cornerstone of organic chemistry education and practice. The choice of solvent, base, and reaction temperature can be optimized to ensure high yields and purity of the final this compound product.

Oxidative Amidation Approaches for this compound Derivatives

Modern synthetic strategies have focused on developing more atom-economical and environmentally benign methods, such as oxidative amidation. This approach allows for the direct coupling of an aldehyde with an amine to form an amide bond, avoiding the pre-activation of the carboxylic acid.

Research has demonstrated the synthesis of this compound derivatives using these advanced methods. For instance, a C-N cross-coupling approach involving the oxidative amidation of aromatic aldehydes has been successfully applied. researchgate.netmdpi.com In one study, a nickel(II) pincer complex was used as a catalyst to facilitate the reaction between various substituted benzaldehydes and secondary amines. researchgate.netmdpi.com This method proved effective for producing tertiary benzamide (B126) products. mdpi.com

Specifically, the synthesis of 4-chloro-N,N-dihexylbenzamide was achieved by reacting 4-chlorobenzaldehyde (B46862) with dihexylamine in the presence of the nickel catalyst. researchgate.net The study noted a trend where the turnover number (TON), a measure of catalyst efficiency, decreased with increasing steric hindrance of the amine. This is evident when comparing the TONs for different N,N-dialkylbenzamides. researchgate.net

Table 1: Comparison of Turnover Numbers (TONs) for the Synthesis of 4-chloro-N,N-dialkylbenzamide Derivatives researchgate.net

| Amide Product | Turnover Number (TON) |

|---|---|

| 4-chloro-N,N-dibutylbenzamide | 57 |

| 4-chloro-N,N-dipentylbenzamide | 44 |

| 4-chloro-N,N-dihexylbenzamide | 38 |

This trend highlights the influence of the alkyl chain length on the catalytic efficiency of this oxidative amidation reaction. researchgate.net The development of such catalytic systems represents a significant advancement, offering a direct route to this compound derivatives from readily available aldehydes. nih.govorganic-chemistry.orgresearchgate.net

Strategies for Site-Selective Functionalization and Derivatization of this compound

Beyond its synthesis, this compound serves as a valuable substrate in advanced chemical transformations, particularly in the field of C-H bond functionalization. Furthermore, derivatization techniques are crucial for its detailed analytical characterization.

C-H Bond Functionalization Strategies Employing this compound as Substrate

The selective activation and functionalization of otherwise inert C-H bonds is a major goal in modern synthetic chemistry, as it allows for the direct modification of molecular scaffolds. pitt.edu this compound has been utilized as a key substrate in studies aimed at achieving site-selective functionalization of the aromatic ring.

A significant breakthrough in this area is the iridium-catalyzed meta-selective C–H borylation of aryl amides like this compound. rsc.orgnih.gov This reaction utilizes a specific iridium catalyst in conjunction with bis(pinacolato)diboron (B136004) (B2pin2) to introduce a boryl group at the meta position of the benzamide's aromatic ring. rsc.orgnih.gov

Table 2: Key Components in the Iridium-Catalyzed meta-C–H Borylation of this compound rsc.orgnih.gov

| Component | Role |

|---|---|

| This compound | Substrate |

| [Ir(OMe)(cod)]2 / bipyridine-urea ligand (ubpy) | Pre-catalyst system |

| Bis(pinacolato)diboron (B2pin2) | Borylating agent |

| meta-Borylated this compound | Product |

Computational studies using Density Functional Theory (DFT) have provided deep insights into the mechanism and the origin of this regioselectivity. rsc.orgnih.gov The meta C–H activation is energetically favored over the para position. rsc.orgnih.gov This preference is attributed to a network of noncovalent interactions between the catalyst and the this compound substrate within the transition state. rsc.orgnih.gov Key interactions include:

An N–H···O hydrogen bond between the catalyst's urea (B33335) ligand and the amide carbonyl of the substrate, which helps to position the meta C–H bond closer to the iridium center. rsc.orgnih.gov

C–H···π and C–H···O interactions between the substrate and the catalyst system. rsc.orgnih.gov

These weak interactions collectively stabilize the transition state leading to meta-borylation, demonstrating a sophisticated strategy for controlling regioselectivity in C-H functionalization without a traditional directing group. rsc.orgnih.gov

Derivatization Methodologies for Advanced Analytical Characterization

For the purpose of advanced analytical characterization, particularly in chromatography and mass spectrometry, chemical derivatization is often employed. researchgate.netmdpi.com This process involves chemically modifying an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. sigmaaldrich.com While specific protocols for this compound are not extensively documented in isolation, general principles for the derivatization of amides are well-established and applicable.

The primary goals of derivatizing a tertiary amide like this compound for analysis by Gas Chromatography (GC) would be to enhance volatility if necessary, though its volatility may already be suitable for some applications. For High-Performance Liquid Chromatography (HPLC), derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly enhancing its detectability by UV-Vis or fluorescence detectors, especially at low concentrations.

Common derivatization strategies that could be applied to this compound or its functionalized analogues include:

Reduction: The amide group can be reduced to the corresponding amine (benzyldihexylamine). Amines are often more amenable to certain chromatographic techniques and can be further derivatized if needed.

Hydrolysis: The amide can be hydrolyzed back to benzoic acid and dihexylamine. These products can then be derivatized and analyzed separately. For example, the resulting carboxylic acid can be converted into a more volatile ester (e.g., a methyl or silyl (B83357) ester) for GC analysis.

Derivatization of functionalized products: If this compound has undergone C-H functionalization (e.g., hydroxylation or borylation as described in 2.2.1), the newly introduced functional group becomes a prime target for derivatization. A hydroxyl group could be silylated (e.g., using MTBSTFA) to create a more volatile and thermally stable derivative for GC-MS analysis. sigmaaldrich.com A boronic acid or ester can also be derivatized for improved chromatographic performance or detection.

The choice of derivatization reagent and method depends on the analytical technique being used (GC-MS, LC-MS, etc.) and the specific information sought. researchgate.netnih.gov For instance, in LC-MS, derivatization can help differentiate isomers by altering their chromatographic retention times and mass spectrometric fragmentation patterns. nih.gov

Quantum Chemical Characterization of this compound Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of this compound. These computational approaches provide a microscopic view of electron distribution and energy levels, which govern the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) has emerged as a principal method for the electronic structure calculation of medium to large-sized molecules, including this compound. wikipedia.orgtuwien.ac.at DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be determined from its electron density. This approach is computationally more efficient than traditional wave-function-based methods, making it suitable for complex systems. wikipedia.org

In studies of this compound and related benzamides, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties. plos.orgresearchgate.netnih.gov For instance, DFT has been used to investigate the catalytic C-H borylation of this compound, where it was crucial in determining that the meta-C-H activation is energetically more favorable than para-activation. rsc.org These calculations help in understanding reaction mechanisms and the role of catalysts and substrates in determining regioselectivity. rsc.orgresearchgate.net Furthermore, DFT is utilized to support experimental data from techniques like IR and NMR spectroscopy by predicting the corresponding spectra. plos.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukyoutube.comcureffi.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netmalayajournal.org A smaller gap generally implies higher reactivity.

For benzamide derivatives, FMO analysis helps in understanding intramolecular charge transfer. acs.org In the context of this compound, the distribution of the HOMO and LUMO across the molecule reveals regions susceptible to nucleophilic and electrophilic attack. youtube.com For example, in a related study, the HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was distributed over the imidazole and chloro-substituted phenyl ring, indicating the pathways for electronic transitions. malayajournal.org The energies of these orbitals are calculated using DFT, and they are crucial for predicting electronic transition energies, which correspond to the absorption maxima observed in UV-Vis spectroscopy. researchgate.netacs.org

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Benzamide Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Data is for a related imidazole derivative and serves as an illustrative example of typical FMO analysis results. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values. wolfram.com Typically, red regions indicate negative electrostatic potential, associated with high electron density and susceptibility to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.netresearchgate.net

In studies of benzamides and related structures, MEP analysis reveals that the negative potential is often localized around electronegative atoms like oxygen and nitrogen, while positive potentials are found around hydrogen atoms. researchgate.net For this compound, the MEP map would highlight the carbonyl oxygen as a site of negative potential, making it a likely point of interaction for electrophiles or a hydrogen-bond acceptor. rsc.org Such analyses have been instrumental in understanding intermolecular interactions, for example, in the context of catalyst-substrate binding where electrostatic interactions play a key role. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) Analysis and Electronic Transition Energies in this compound

Computational Analysis of Noncovalent Interactions (NCIs) in this compound Systems

Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules and their aggregation in the solid state. encyclopedia.pubfrontiersin.org These interactions, though weaker than covalent bonds, play a significant role in molecular recognition and self-assembly. nih.gov

The conformation of this compound is influenced by a variety of intramolecular noncovalent interactions. These interactions can include hydrogen bonds, van der Waals forces, and steric repulsions between different parts of the molecule. nih.gov The flexible dihexyl chains can fold and interact with the benzamide core, leading to specific preferred conformations.

Computational studies on related systems have shown that intramolecular hydrogen bonds, such as C-H···O or N-H···O, can significantly stabilize certain conformations. nih.govrsc.org For example, in a study on the iridium-catalyzed borylation of this compound, it was found that the orientation of the substrate is influenced by interactions between the dihexyl chains and the catalyst. rsc.org Although direct studies on the isolated this compound molecule's intramolecular NCIs are not prevalent in the provided context, the principles derived from its interactions within a catalytic system suggest that the conformation is a result of a delicate balance of these weak forces. rsc.org

In the condensed phase, this compound molecules interact with each other through a network of intermolecular noncovalent interactions, leading to the formation of aggregates and potentially co-crystals. fip.orgresearchgate.net These interactions can include hydrogen bonds, π-π stacking between the phenyl rings, and van der Waals interactions involving the hexyl chains. nih.gov

Computational analysis of similar systems has demonstrated the importance of C-H···π, C-H···O, and C-H···N interactions in the solid-state packing. rsc.org In the context of co-crystals, where two or more different molecules are held together by noncovalent forces, these interactions are fundamental to the resulting supramolecular architecture. fip.orgresearchgate.net For instance, the formation of synthons, which are reliable and reproducible patterns of intermolecular interactions, is often driven by hydrogen bonding. scielo.org.mx While specific studies on this compound co-crystals are not detailed in the search results, the general principles of crystal engineering suggest that the amide group and the aromatic ring would be key players in forming such structures through specific and directional interactions. scielo.org.mx The interplay of these interactions dictates the crystal packing and ultimately the material's physical properties.

Quantitative Analysis of Interaction Energies (e.g., QTAIM, NCIplot)

The quantitative analysis of interaction energies in this compound systems, particularly in the context of catalytic reactions, has been elucidated through advanced computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis. researchgate.netrsc.org These techniques provide profound insights into the nature and strength of noncovalent interactions that govern the regioselectivity of chemical transformations.

In the iridium-catalyzed meta-selective C–H borylation of this compound, the preference for the meta C–H activation over the para isomer is attributed to a network of noncovalent interactions between the substrate and the catalyst. rsc.orgresearchgate.net NCI plot and QTAIM analyses are instrumental in dissecting and quantifying these subtle yet decisive forces. researchgate.netresearchgate.netnih.gov

The NCI plot visually represents non-covalent interactions in real space, distinguishing between stabilizing (like hydrogen bonds and van der Waals forces) and destabilizing (steric repulsion) contacts. nih.govjussieu.fr For the this compound system, these plots have revealed critical interactions, including:

N–H···O hydrogen bonds: A key interaction occurs between the urea moiety of the bipyridine-urea (ubpy) ligand on the iridium catalyst and the amide carbonyl group of this compound. researchgate.netrsc.org This interaction is crucial for orienting the substrate's meta C–H bond closer to the iridium center, thereby facilitating its activation. rsc.org

C–H···π interactions: Interactions between the C–H bonds of the substrate and the π-system of the catalyst contribute to the stability of the transition state. rsc.org

C–H···O and C–H···N interactions: Additional noncovalent interactions involving the substrate's C–H bonds and oxygen or nitrogen atoms on the catalyst-ligand complex further stabilize the preferred transition state geometry. rsc.orgresearchgate.net

The strength of these noncovalent interactions can be estimated using the electron density (ρ) at the bond critical points (BCPs) identified through QTAIM analysis. rsc.org This method, developed by Bader, partitions the electron density of a molecule to define atoms and the bonds between them. scm.com The electron density at a BCP is correlated with the strength of the interaction.

A quantitative breakdown of the noncovalent interactions in the transition states for meta and para C–H activation of this compound highlights the energetic preference for the meta pathway. The sum of the strengths of these key interactions is significantly more favorable for the meta transition state. rsc.org

For instance, in a study involving a modified substrate where the N,N-dihexyl groups were replaced with N,N-dimethyl groups, the total strength of all significant noncovalent interactions was calculated to be -70.9 kcal mol⁻¹ for the meta transition state and -63.5 kcal mol⁻¹ for the para transition state. rsc.org This energy difference strongly favors the formation of the meta product.

The following interactive table summarizes the quantified noncovalent interactions (NCIs) for different catalyst-substrate systems in the C–H activation of benzamides. The values represent the sum of the strengths of the specified interactions in kcal mol⁻¹, calculated based on electron densities at the bond critical points. rsc.org

| Transition State | N–H···O Interaction Energy (kcal mol⁻¹) | C–H···O Interaction Energy (kcal mol⁻¹) | C–H···N Interaction Energy (kcal mol⁻¹) |

| meta-TS (bpy) | N/A | -31.3 | -8.9 |

| para-TS (bpy) | N/A | -36.7 | -5.5 |

| meta-TS (dtbpy) | N/A | -11.9 | -9.3 |

| para-TS (dtbpy) | N/A | -9.3 | -11.9 |

Note: 'bpy' and 'dtbpy' refer to catalyst systems lacking the N–H···O interaction capability. Data for the this compound with the parent ubpy catalyst shows a more significant differentiation in N–H···O interactions between the meta and para transition states, which is a key factor for the observed regioselectivity. rsc.org

These computational analyses underscore that the regioselectivity in the functionalization of this compound is not governed by a single dominant interaction but rather by a concerted action of multiple, weak noncovalent forces. rsc.orgresearchgate.net The ability to quantify these interactions through QTAIM and visualize them with NCI plots provides a powerful tool for understanding and predicting reaction outcomes in complex molecular systems. researchgate.netnih.gov

Catalytic Applications and Mechanistic Investigations Involving N,n Dihexylbenzamide

C-H Bond Activation of N,N-Dihexylbenzamide

The selective activation and functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds is a significant goal in modern organic synthesis. This compound has served as a key substrate in studies aimed at understanding and controlling the regioselectivity of such transformations, particularly in metal-catalyzed borylation reactions.

Iridium-Catalyzed C(sp²)–H Borylation of this compound

Iridium-catalyzed C(sp²)–H borylation has emerged as a powerful method for the direct conversion of C-H bonds in aromatic compounds to valuable boronate esters. researchgate.netwikipedia.orgrsc.org In the context of this compound, this reaction has been investigated to understand the factors governing regioselectivity, particularly for positions distal to the amide directing group. rsc.orgrsc.orgnih.gov

A notable catalytic system employs an iridium(III) complex generated in situ from the precatalyst [Ir(OMe)(cod)]₂ and a specialized bipyridine-urea ligand (ubpy), with bis(pinacolato)diboron (B136004) (B₂pin₂) as the borylating agent. rsc.orgrsc.orgnih.gov This system has been shown to favor the borylation of the meta C-H bond of this compound. researchgate.netrsc.orgnih.gov The generally accepted mechanism involves key steps of oxidative addition (C-H activation), reductive elimination (borylation), and catalyst regeneration. rsc.org Computational studies suggest that the active catalyst is an Ir(III)(ubpy)tris(boryl) complex. rsc.orgnih.gov

Regioselectivity and Site Control in this compound C-H Activation (meta vs. para)

A central challenge in C-H activation is controlling which of the many C-H bonds in a molecule reacts. In the iridium-catalyzed borylation of this compound, a notable preference for the meta-position over the para-position is observed when using a bipyridine-urea (ubpy) ligand. researchgate.netrsc.orgnih.gov This contrasts with many directing-group-assisted C-H activation reactions that typically favor the ortho-position. sioc-journal.cnsnnu.edu.cn

The regioselectivity is highly dependent on the ligand employed. While the ubpy ligand promotes meta-selectivity, the use of a standard bipyridine (bpy) ligand results in no significant energy difference between the meta and para C-H activation transition states, leading to a lack of regioselectivity. rsc.org Conversely, the development of a novel, distorted ligand framework (defa) has enabled a switch to excellent para-selectivity for a range of aromatic amides, showcasing the power of ligand design in controlling reaction outcomes. researchgate.netnih.gov

Table 1: Ligand Effect on Regioselectivity in Iridium-Catalyzed Borylation

| Ligand | Predominant Regioisomer | Reference |

| bipyridine-urea (ubpy) | meta | rsc.orgnih.gov |

| bipyridine (bpy) | Mixture (low selectivity) | rsc.org |

| defa | para | researchgate.netnih.gov |

Elucidation of Transition States and Energetic Profiles for this compound C-H Activation

Density Functional Theory (DFT) calculations have been instrumental in understanding the origins of regioselectivity in the C-H activation of this compound. rsc.orgrsc.orgnih.gov These computational studies focus on identifying the key transition states (TSs) for C-H activation at the meta and para positions and comparing their relative energies.

For the ubpy-ligated iridium catalyst, the C-H activation step (oxidative addition) is the rate-determining and regiocontrolling step. rsc.orgrsc.org The calculations reveal that the transition state leading to the meta-borylated product (TS[1-2]m) is energetically more favorable than the transition state for the para-isomer (TS[1-2]p). rsc.orgnih.gov The energy difference between these competing transition states dictates the selectivity of the reaction. nih.gov Subsequent steps in the catalytic cycle, such as reductive elimination to form the C-B bond, have been found to be much less energy demanding. rsc.org The studies consider the π-binding mode of the this compound to the iridium center as the reactive conformation, as this brings the aryl C-H bonds into proximity with the metal. rsc.org

Table 2: Calculated Energetic Preference in C-H Activation of this compound

| Parameter | Finding | Reference |

| Energetically Favorable Pathway | meta C-H activation is favored over para. | rsc.orgnih.gov |

| Regiocontrolling Step | C-H activation (oxidative addition) transition states. | rsc.orgnih.gov |

| Reactive Conformation | π-binding mode of the substrate to the catalyst. | rsc.org |

Role of Directing Groups and Noncovalent Interactions in Catalytic Regioselectivity of this compound

The regioselectivity in the iridium-catalyzed borylation of this compound is not achieved through a classical chelating directing group effect, which typically directs functionalization to the proximal ortho position. sioc-journal.cnbeilstein-journals.org Instead, a complex interplay of noncovalent interactions (NCIs) between the catalyst-ligand assembly and the substrate is responsible for the observed distal meta-selectivity. rsc.orgrsc.orgnih.gov

With the ubpy ligand, a critical N–H···O hydrogen bond forms between the urea (B33335) moiety of the ligand and the amide carbonyl of the this compound substrate. rsc.orgrsc.orgnih.gov This interaction is key to orienting the substrate in such a way that the meta C-H bond is positioned closer to the iridium center in the transition state. rsc.orgnih.gov Other contributing NCIs include C–H···π interactions between the substrate and the catalyst, C–H···O interactions involving a substrate C-H bond and an oxygen atom of the B₂pin₂ ligand, and C–H···N interactions with the ubpy ligand. rsc.orgnih.gov The concerted action of these weak forces creates a significant energy difference between the meta and para transition states, thereby controlling the regioselectivity. nih.gov When these differentiating NCIs are absent, as with the simple bpy ligand, selectivity is lost. rsc.org

This compound as a Substrate in Other Metal-Catalyzed Processes

While extensively studied in C-H borylation, the formation of this compound itself can be achieved through modern catalytic methods that forge the crucial amide bond.

Dehydrogenative Cross-Coupling Reactions Leading to this compound Formation

Dehydrogenative cross-coupling (CDC) represents a highly atom- and step-economical strategy for bond formation, as it avoids the need for pre-functionalized starting materials. libretexts.orgnih.gov This approach can be applied to the synthesis of amides, including this compound, by directly coupling an aldehyde with an amine.

Nickel-catalyzed systems have shown promise in this area. For instance, a nickel(II) pincer complex has been demonstrated to catalyze the oxidative amidation of various benzaldehydes with primary and secondary amines. mdpi.com In such a reaction, benzaldehyde (B42025) would react with dihexylamine (B85673) in the presence of the nickel catalyst and an appropriate base and solvent system to yield this compound. This process involves the formal loss of a hydrogen molecule and is driven by an oxidant, which can sometimes be the solvent or an additive. libretexts.org The mechanism of these nickel-catalyzed amidations can proceed through a Ni(I)–Ni(III) catalytic cycle. mdpi.com

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation and Complex Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes in N,N-Dihexylbenzamide Derivatives and Their Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives in solution. aocs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment. rsc.org

For this compound, the ¹H NMR spectrum displays distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the two hexyl chains. icm.edu.pl The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal neighboring proton-proton couplings. Similarly, the ¹³C NMR spectrum shows characteristic resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the hexyl groups. icm.edu.plspectrabase.com

A key feature of the NMR spectra of N,N-disubstituted amides is the restricted rotation around the C-N amide bond due to its partial double bond character. montana.eduresearchgate.net This can lead to magnetic non-equivalence of the two N-alkyl groups, even if they are chemically identical. As a result, separate signals may be observed for the corresponding protons and carbons of the two hexyl chains, particularly for the methylene (B1212753) groups attached directly to the nitrogen atom. montana.edu

Dynamic NMR (D-NMR) spectroscopy is employed to study the kinetics of this rotational process. libretexts.orgnih.gov By recording spectra at different temperatures, the rate of rotation around the C-N bond can be determined. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for the two hexyl groups are observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature. researchgate.net Analysis of these line-shape changes allows for the calculation of the activation energy for this rotational barrier. montana.edu

When this compound forms complexes with metal ions, NMR spectroscopy provides valuable information about the binding site and the structure of the complex. rsc.org Coordination to a metal center alters the electronic environment of the nearby nuclei, leading to changes in their chemical shifts. For example, coordination through the carbonyl oxygen would be expected to cause significant shifts in the signals of the aromatic protons and the α-methylene protons of the hexyl groups. By comparing the NMR spectra of the free ligand and the complex, the coordination mode can be inferred. Furthermore, 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space correlations between protons, providing crucial information for determining the three-dimensional structure of the complexes in solution. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Nucleus | Environment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic | C₆H₅ | 7.36-7.37 (m, 5H) | 137.35, 128.88, 128.23 (2C), 126.33 (2C) |

| Carbonyl | C=O | - | 171.58 |

| N-CH₂ (α) | Methylene adjacent to N | 3.18 (t, 2H), 3.48 (t, 2H) | 48.74, 44.46 |

| Alkyl Chain | -(CH₂)₄- | 1.11-1.66 (m, 16H) | 31.37, 30.97, 28.33, 27.23, 26.46, 25.90, 22.33, 22.17 |

| Terminal CH₃ | Methyl | 0.82 (t, 3H), 0.90 (t, 3H) | 13.67 (2C) |

| Data recorded in CDCl₃. The observation of separate signals for the two hexyl chains is indicative of restricted rotation around the C-N amide bond. Data sourced from icm.edu.pl. |

Electronic Absorption Spectroscopy (UV-Vis) for Investigating Charge Transfer and Electronic Transitions in this compound Systems and Their Metal Complexes

Electronic absorption spectroscopy, commonly known as ultraviolet-visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within molecules. uomustansiriyah.edu.iq When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. slideshare.net The wavelength of light absorbed corresponds to the energy difference between these orbitals.

The UV-Vis spectrum of this compound itself is characterized by absorptions in the ultraviolet region, arising from π → π* and n → π* electronic transitions associated with the benzoyl chromophore. acs.orgijrpas.com The π → π* transitions, which are typically more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. slideshare.net The n → π* transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. This transition is generally weaker than the π → π* transitions. ijrpas.com

The formation of metal complexes with this compound can lead to the appearance of new, often intense, absorption bands in the UV-Vis spectrum. researchgate.netlibretexts.org These new bands are frequently charge-transfer (CT) bands, which are a hallmark of coordination compounds. wikipedia.org Charge-transfer transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. wikipedia.orglibretexts.org

There are two main types of charge-transfer transitions:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. This results in the formal reduction of the metal center. wikipedia.orglibretexts.org

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital. This leads to the formal oxidation of the metal center. wikipedia.org

The energy (and therefore the wavelength) of these CT bands is sensitive to the nature of the metal ion, its oxidation state, and the specific ligands involved. mdpi.com The appearance of these bands upon complexation with this compound provides strong evidence of coordination and can offer insights into the electronic structure of the resulting complex. For instance, the intense colors often associated with transition metal complexes are typically due to d-d transitions or charge-transfer bands. libretexts.org While d-d transitions (involving electron promotion between d-orbitals on the metal) are often weak, charge-transfer bands are typically very intense. wikipedia.org The study of these electronic transitions is crucial for understanding the photophysical properties of this compound complexes and their potential applications in areas such as catalysis and materials science. mdpi.com

Table 3: Typical Electronic Transitions in this compound and its Metal Complexes

| System | Type of Transition | Typical Wavelength Region | Description |

| This compound | π → π | < 280 nm | Excitation of an electron from a π bonding orbital to a π antibonding orbital of the benzoyl chromophore. |

| This compound | n → π | ~280-350 nm | Excitation of a non-bonding electron from the carbonyl oxygen to a π antibonding orbital. |

| Metal Complex | Ligand-to-Metal Charge Transfer (LMCT) | Visible / Near-UV | Electron transfer from this compound (ligand) to the metal center. |

| Metal Complex | Metal-to-Ligand Charge Transfer (MLCT) | Visible / Near-UV | Electron transfer from the metal center to this compound (ligand). |

| Metal Complex | d-d Transition | Visible | Electronic transition between d-orbitals of the transition metal center. Often weak. |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation of this compound and its Crystalline Derivatives and Metal Complexes

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern. By analyzing the positions and intensities of the spots in this diffraction pattern, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of the individual atoms can be determined with high precision.

For this compound itself, an XRD study would confirm the planarity of the amide group and the benzoyl moiety. It would also reveal the specific conformations of the two hexyl chains in the solid state and how the molecules pack together in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding or van der Waals forces.

In the case of metal complexes of this compound, XRD analysis is particularly crucial. rsc.org It can definitively establish the coordination number and geometry of the metal center (e.g., tetrahedral, square planar, octahedral). researchgate.net It precisely shows which atom(s) of the this compound ligand are bonded to the metal—for example, confirming coordination through the carbonyl oxygen. Furthermore, it provides exact measurements of the metal-ligand bond lengths and angles, offering fundamental data for understanding the nature of the coordination bond. researchgate.net This structural information is essential for interpreting spectroscopic data and for understanding the chemical and physical properties of the complex. For instance, computational studies on the role of noncovalent interactions in directing C-H activation reactions of this compound rely on accurate geometric parameters that are best obtained from XRD. rsc.orgresearchgate.net

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction

| Structural Parameter | Description | Importance for this compound Systems |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Defines the crystal system and provides the framework for the structure solution. |

| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. | Allows for the calculation of all geometric parameters of the molecule. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Provides information on bond order and strength (e.g., C=O vs. C-O, M-O). |

| Bond Angles | The angle formed by three connected atoms. | Defines the local geometry around an atom (e.g., coordination geometry of a metal). |

| Torsion Angles | The angle between two planes defined by four connected atoms. | Describes the conformation of flexible parts of the molecule, such as the hexyl chains. |

| Coordination Geometry | The spatial arrangement of ligands around a central metal ion. | Determines the fundamental structure of a metal complex (e.g., octahedral, tetrahedral). |

| Intermolecular Interactions | Non-covalent interactions like hydrogen bonds, π-stacking, and van der Waals forces. | Explains how molecules are arranged in the solid state and influences physical properties. |

Perspectives and Future Directions in N,n Dihexylbenzamide Research

Emerging Methodologies for Enhanced Synthesis and Functionalization of N,N-Dihexylbenzamide

The synthesis and functionalization of this compound and related amide compounds are continually evolving, driven by the need for more efficient, atom-economical, and environmentally benign processes. researchgate.net Traditional methods for amide bond formation often require harsh reaction conditions and stoichiometric reagents, leading to significant waste. kyoto-u.ac.jp Emerging catalytic systems are addressing these challenges, offering novel pathways for the synthesis and modification of this compound.

One promising area is the use of transition metal catalysts for C-N bond formation. For instance, nickel(II) pincer complexes have demonstrated the ability to catalyze the dehydrogenative coupling of aldehydes and secondary amines, including the formation of 4-chloro-N,N-dihexylbenzamide. researchgate.netmdpi.com This approach is notable for its efficiency, proceeding at room temperature with low catalyst loadings. researchgate.netmdpi.com The turnover number (TON) for the synthesis of 4-chloro-N,N-dihexylbenzamide was reported to be 38, indicating a moderate catalytic efficiency that is influenced by the steric hindrance of the hexyl groups. researchgate.netmdpi.com

Another significant advancement is the iridium-catalyzed N-alkylation of amines with alcohols. researchgate.net This "borrowing hydrogen" methodology provides an atom-economical route to N-substituted amines and amides, avoiding the pre-activation of starting materials. researchgate.net While direct synthesis of this compound via this route from benzamide (B126) and hexanol has been explored, the focus has often been on the N-alkylation of primary amines. researchgate.net The development of catalysts that can efficiently facilitate the double N-alkylation of primary amides or the direct amidation of alcohols with dihexylamine (B85673) would represent a substantial step forward.

Furthermore, remote C-H functionalization offers a powerful tool for modifying the aromatic ring of this compound in a site-selective manner. Iridium-catalyzed borylation reactions have been shown to selectively functionalize the meta-position of this compound. researchgate.netrsc.org This regioselectivity is attributed to noncovalent interactions between the catalyst and the substrate, specifically an N–H···O hydrogen bond between the catalyst's ligand and the amide carbonyl of the substrate. researchgate.netrsc.org This methodology opens up avenues for introducing a wide range of functional groups at a previously difficult-to-access position, thereby enabling the synthesis of novel this compound derivatives with tailored properties.

The table below summarizes some emerging methodologies and their potential applications for this compound.

| Methodology | Catalyst/Reagent | Target Transformation | Key Advantages |

| Dehydrogenative Coupling | Nickel(II) Pincer Complex | Aldehyde + Dihexylamine → this compound | Mild reaction conditions, high atom economy. researchgate.netmdpi.com |

| "Borrowing Hydrogen" N-Alkylation | Iridium Complexes | Benzamide + Hexyl Alcohol → this compound | Atom-economical, avoids pre-activated reagents. researchgate.net |

| Remote C-H Borylation | Iridium/ubpy Ligand | This compound → meta-Borylated this compound | High regioselectivity for distal C-H bonds. researchgate.netrsc.org |

Advanced Computational Modeling for Predicting this compound Reactivity and Supramolecular Assembly

Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. frontiersin.orgscirp.org These methods provide deep insights into electronic structure, reactivity, and intermolecular interactions, guiding experimental design and accelerating the discovery of new materials and chemical systems. mdpi.comtechscience.com

Predicting Reactivity:

DFT calculations are instrumental in elucidating reaction mechanisms and predicting the regioselectivity of functionalization reactions. For instance, computational studies have been crucial in understanding the meta-selectivity observed in the iridium-catalyzed borylation of this compound. researchgate.netrsc.org These studies revealed that noncovalent interactions (NCIs), such as N–H···O hydrogen bonds and C–H···π interactions between the catalyst and substrate, stabilize the transition state leading to the meta-product over the para-product. researchgate.netrsc.org By quantifying the energies of these transition states, DFT can predict the favored reaction pathway with remarkable accuracy. researchgate.netresearchgate.net

Furthermore, conceptual DFT provides a framework for predicting the intrinsic reactivity of this compound through the calculation of various descriptors. frontiersin.orgfrontiersin.org The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. researchgate.netsci-hub.se A theoretical study on a series of benzamide derivatives, including this compound, calculated the HOMO-LUMO energy gap to predict their electronic and optical properties. researchgate.netsci-hub.se For this compound, the calculated HOMO-LUMO gap is 5.49 eV, suggesting its relative stability. sci-hub.se

The following table presents theoretically calculated electronic properties for this compound and related compounds. sci-hub.se

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N,N-Diphenethyl benzamide | -6.44 | -1.00 | 5.44 |

| N,N-Dihexyl benzamide | -6.52 | -1.03 | 5.49 |

| N,N-Dioctyl benzamide | -6.55 | -1.04 | 5.51 |

Modeling Supramolecular Assembly:

Molecular dynamics (MD) simulations are a powerful tool for investigating the self-assembly of molecules into larger, ordered structures. nih.govrsc.org For this compound, MD simulations can predict how individual molecules will arrange themselves in different environments, such as in solution or on a surface. These simulations can reveal the key intermolecular forces, like van der Waals interactions between the hexyl chains and π-π stacking of the benzene (B151609) rings, that drive the formation of supramolecular structures. nih.gov Understanding these assemblies is crucial for designing materials with specific properties, such as liquid crystals or self-healing polymers. While specific MD studies on this compound are not widely reported, the methodology has been successfully applied to similar amphiphilic molecules, demonstrating its potential in this area. nih.govrsc.org

This compound as a Modular Building Block in Novel Chemical Systems and Materials Science

The unique combination of a rigid, aromatic core and flexible aliphatic chains makes this compound an attractive modular building block for the construction of novel chemical systems and advanced materials. scbt.comupenn.edu Its structure allows for precise tuning of properties such as solubility, aggregation behavior, and electronic characteristics through chemical modification. sullivan.sgresearchgate.net

The ability to selectively functionalize the benzamide core, particularly at the meta-position through C-H activation, provides a powerful handle for creating more complex architectures. kyoto-u.ac.jpresearchgate.net For example, introducing polymerizable groups could allow this compound to be incorporated into polymers, potentially imparting properties like liquid crystallinity or enhanced thermal stability. The hexyl chains, in turn, can influence the packing of these polymers in the solid state, affecting their mechanical and optical properties.

In the field of materials science, this compound and its derivatives can be envisioned as components of:

Covalent Organic Frameworks (COFs): The defined geometry of the benzamide unit could be exploited in the synthesis of porous, crystalline COFs. upenn.edu These materials have potential applications in gas storage, catalysis, and sensing.

Supramolecular Polymers: The non-covalent interactions of this compound, including hydrogen bonding and π-π stacking, can be harnessed to form long, ordered chains. rsc.org These materials can exhibit interesting properties such as self-healing and responsiveness to external stimuli.

Organic Electronics: By modifying the electronic properties of the benzamide core through substitution, it may be possible to create new materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). acs.org The long alkyl chains can enhance solubility and processability, which are crucial for device fabrication.

The concept of using modular building blocks is central to modern materials design. scbt.comiphy.ac.cn this compound, with its tunable structure and functionality, is well-positioned to contribute to the development of the next generation of smart materials.

Challenges and Opportunities in Understanding this compound’s Role in Complex Chemical Environments

While significant progress has been made in understanding the fundamental properties of this compound, several challenges and opportunities remain, particularly concerning its behavior in complex chemical environments.

Challenges:

Predicting Behavior in Mixtures: The interactions of this compound in multi-component systems are difficult to predict. The presence of other molecules, solvents, and surfaces can significantly alter its aggregation behavior and reactivity. For example, in a catalytic reaction mixture, the presence of reactants, products, and the catalyst itself creates a complex web of noncovalent interactions that can influence the reaction outcome. researchgate.netrsc.org

Interfacial Phenomena: The behavior of this compound at interfaces, such as liquid-solid or liquid-liquid interfaces, is not well understood. These interfaces are critical in applications like catalysis, lubrication, and materials science. Characterizing the orientation and packing of the molecule at an interface is experimentally challenging.

Dynamic Systems: Many real-world chemical environments are dynamic, with changing concentrations, temperatures, and pressures. Predicting how this compound will respond to these changes is a significant hurdle. For instance, understanding how its supramolecular assemblies form and dissociate in response to external stimuli is key to developing responsive materials.

Opportunities:

Advanced Analytical Techniques: The development of new in-situ and operando analytical techniques provides an opportunity to study this compound in complex environments in real-time. Techniques like advanced NMR spectroscopy, scattering methods, and microscopy can provide unprecedented insights into its dynamic behavior.

Multiscale Modeling: Combining different computational modeling techniques can bridge the gap between the molecular and macroscopic scales. techscience.comfrontiersin.orgthe-innovation.org For example, DFT calculations can be used to parameterize force fields for large-scale MD simulations, which can then be used to predict the bulk properties of materials containing this compound. nih.gov

Machine Learning and AI: The application of machine learning and artificial intelligence offers a powerful approach to navigating the complexity of chemical systems. mdpi.comnih.gov By training models on large datasets from both experiments and simulations, it may be possible to predict the properties and behavior of this compound in a wide range of environments, accelerating the discovery of new applications. nih.gov

Addressing these challenges will require a multidisciplinary approach that combines advanced synthesis, characterization, and computational modeling. The opportunities for new discoveries and applications of this compound are vast, promising to expand its role in chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dihexylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling hexylamine with benzoyl chloride derivatives. Key steps include:

- Acid chloride formation : Use thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to activate the carboxylic acid group .

- Amidation : React the acid chloride with dihexylamine in anhydrous dichloromethane (DCM) under nitrogen.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .

- Critical Parameters : Excess amine (1.5–2 eq.) and low temperatures (0–5°C) minimize side reactions like oligomerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms substitution patterns (e.g., hexyl chain integration at δ 0.8–1.5 ppm; aromatic protons at δ 7.3–8.1 ppm). ¹³C NMR identifies carbonyl resonance (~165–170 ppm) .

- FT-IR : Look for amide C=O stretch (~1640–1680 cm⁻¹) and N-H absence (due to N,N-disubstitution) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₃₁NO, expected m/z 290.2483) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .

- Storage : In airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electron density on the carbonyl group, predicting nucleophilic attack sites .

- Molecular Docking : Screen interactions with enzymes (e.g., hydrolases) using AutoDock Vina to identify potential inhibitors .

- Example : A study on analogous benzamides showed ΔG binding values < -7 kcal/mol indicate strong enzyme inhibition .

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

- Methodological Answer :

- Accelerated Stability Testing : Use HPLC to monitor degradation under stress conditions (e.g., 40°C, 75% RH).

- Data Table :

| Condition | Degradation Rate (k, h⁻¹) | Half-life (t₁/₂, h) |

|---|---|---|

| Water/EtOH (1:1) | 0.012 | 57.8 |

| DCM, 25°C | 0.003 | 231.0 |

- Key Insight : Hydrolytic degradation dominates in polar solvents due to amide bond susceptibility .

Q. How to resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).

- Case Study : Discrepancies in antimicrobial activity (MIC 8–64 µg/mL) may arise from variations in bacterial strains or inoculum size .

- Statistical Tools : Apply ANOVA or Bayesian modeling to identify confounding variables .

Q. What strategies optimize this compound’s solubility for in vivo studies?

- Methodological Answer :

- Co-solvents : Use PEG-400/water mixtures (up to 30% PEG) to enhance aqueous solubility .

- Liposomal Encapsulation : Formulate with phosphatidylcholine/cholesterol (7:3 molar ratio) for sustained release .

- Data : Solubility increases from 0.2 mg/mL (water) to 12 mg/mL (PEG-400/water) .

Methodological Best Practices

- Data Management : Use ELNs (e.g., Chemotion) to track synthesis parameters and spectral data, ensuring FAIR compliance .

- Ethical Compliance : Document IRB approvals for studies involving biological samples, emphasizing informed consent and data anonymization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.